N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride
Description
This compound (CAS: 1215321-47-3) is a structurally complex small molecule featuring a 6-fluorobenzo[d]thiazol-2-yl group, a dimethylaminoethyl side chain, a thiophen-2-ylsulfonyl moiety, and a piperidine-4-carboxamide backbone. The hydrochloride salt enhances its aqueous solubility, a critical property for pharmacological applications. Key structural attributes include:
- Thiophen-2-ylsulfonyl group: This sulfonyl substituent may contribute to steric and electronic interactions in target binding, distinct from simpler phenylsulfonyl analogs .
- Dimethylaminoethyl side chain: A common motif in bioactive molecules, this group improves solubility and may facilitate interactions with charged residues in enzymes or receptors .
Synthetic routes for similar compounds (e.g., triazole-thiones and sulfonamide derivatives) involve Friedel-Crafts reactions, nucleophilic substitutions, and cyclization steps, as seen in the synthesis of related 1,2,4-triazole derivatives . Structural confirmation relies on spectroscopic techniques (IR, NMR, MS), with IR bands at 1247–1255 cm⁻¹ (C=S) and 1663–1682 cm⁻¹ (C=O) critical for validating tautomeric forms and functional groups .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O3S3.ClH/c1-24(2)11-12-26(21-23-17-6-5-16(22)14-18(17)31-21)20(27)15-7-9-25(10-8-15)32(28,29)19-4-3-13-30-19;/h3-6,13-15H,7-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAMRNKCSIHNDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClFN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. Its unique combination of functional groups contributes to its biological activity, particularly in anticancer and antimicrobial domains.
Chemical Structure
The compound features several notable structural elements:
- Dimethylaminoethyl group : Enhances solubility and biological activity.
- Fluorobenzo[d]thiazole moiety : Associated with various pharmacological activities.
- Thiophenesulfonyl group : May contribute to the compound's interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, which can be summarized as follows:
1. Anticancer Activity
Numerous studies have explored the anticancer potential of compounds containing benzothiazole derivatives. The presence of the fluorobenzo[d]thiazole unit is particularly significant, as it has been linked to:
- Inhibition of cancer cell proliferation : In vitro studies have shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancers. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against multiple cancer types .
- Mechanisms of action : The compound may act through multiple pathways, including the inhibition of kinases involved in cell signaling and proliferation .
2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity:
- In vitro efficacy : Preliminary studies indicate that compounds with similar benzothiazole frameworks exhibit antimicrobial properties against various bacterial strains. Further research is needed to elucidate the specific mechanisms involved .
Case Studies
Several case studies highlight the biological activities associated with similar compounds:
Case Study 1: Anticancer Efficacy
A study investigated a series of thiazole-based compounds for their cytotoxic effects against human cancer cell lines. The results showed that certain derivatives exhibited significant inhibitory effects on cell viability, with IC50 values ranging from 0.06 µM to 2.5 µM against different cancer types . This suggests that modifications in the chemical structure can enhance anticancer efficacy.
Case Study 2: Antimicrobial Activity
Another study focused on evaluating the antimicrobial properties of thiazole derivatives. Results indicated that some compounds demonstrated strong activity against Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents .
Research Findings
Recent research findings on this compound include:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs (Table 1) and their properties are compared below, emphasizing substituent effects on physicochemical and spectral characteristics.
Table 1: Structural and Functional Comparison of Analogs
Key Comparison Points
Substituent Effects on Bioactivity Fluorine vs. Halogens (Cl, Br, NO₂): The 6-fluorine in the target compound balances electronegativity and lipophilicity, contrasting with bromine (lipophilic) in 1171087-47-0 or nitro (electron-withdrawing) in 1216418-08-3. These differences influence target binding and metabolic stability . Sulfonyl Groups: The thiophen-2-ylsulfonyl group in the target compound may offer improved π-stacking compared to phenylsulfonyl analogs in triazole derivatives .
Spectral Distinctions
- IR Spectroscopy : The absence of C=O bands in triazole-thiones [7–9] (1663–1682 cm⁻¹) contrasts with the target’s carboxamide C=O (~1680 cm⁻¹) .
- NMR Shifts : The thiophene protons in the target compound would exhibit distinct δH (~7.0–7.5 ppm) compared to phenylsulfonyl analogs (~7.5–8.0 ppm) due to aromatic ring electronic effects .
Synthetic Pathways
- The target’s piperidine-4-carboxamide backbone likely involves carboxamide coupling steps, akin to the hydrazinecarbothioamide synthesis in .
- S-alkylation strategies for triazoles (e.g., compounds [10–15]) parallel sulfonylation steps in the target’s synthesis .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
